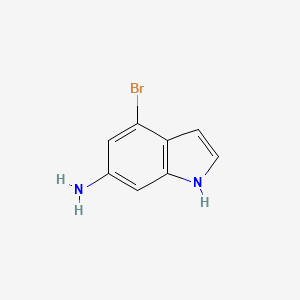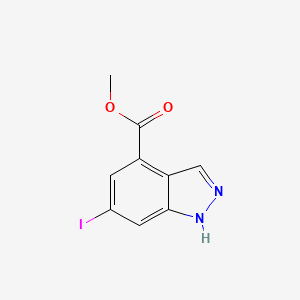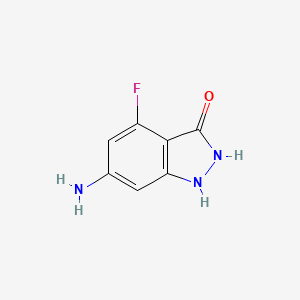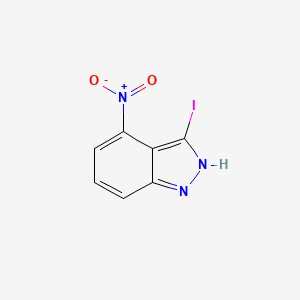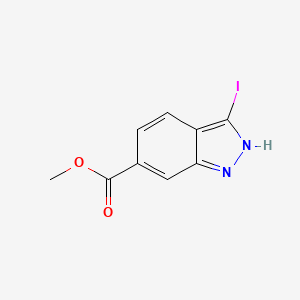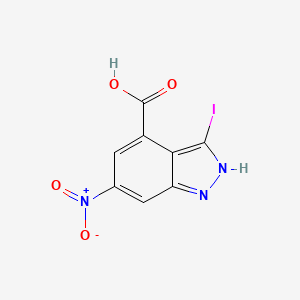
3-(1H-imidazol-2-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-imidazol-2-yl)quinoline is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior and Catalysis
- Electrochemical Properties and CO2 Reduction : Research on ClRe(CO)3-containing complexes with related ligands has shed light on their electrochemical behavior, showing distinct reversible voltammograms and modest catalytic activity in CO2 reduction upon addition of Lewis acids, suggesting their potential in electrochemical applications and catalysis (Hanson & Warren, 2018).
Synthesis of Novel Compounds
- Magnetic Recovery Catalyst for Synthesis : Sulfamic acid-functionalized γ-Fe2O3 nanoparticles have been utilized as a magnetically recoverable catalyst for the synthesis of N-fused imidazole-quinoline conjugates under solvent-free conditions, highlighting an environmentally friendly approach to synthesizing novel conjugated compounds (Mouradzadegun et al., 2015).
Biological and Chemical Properties
Anti-cancer Activity : The synthesis and evaluation of fused imidazoquinoline compounds have demonstrated anti-cancer activities, showcasing the therapeutic potential of these compounds in oncology research (Thigulla et al., 2016).
Photocatalytic and Magnetic Properties : Octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand have shown notable electrocatalytic, photocatalytic, and magnetic properties, indicating their applicability in photocatalysis and material science (Li et al., 2020).
Molecular Rearrangements and Synthesis Strategies
Synthesis of Quinoline-Imidazole Derivatives : The green synthesis approach has been employed to produce quinoline-based imidazole derivatives, demonstrating significant antimicrobial activity and emphasizing the role of such compounds in developing new antimicrobial agents (Desai et al., 2014).
Denitrogenation of Fuel : Molecularly imprinted poly-2-(1H-imidazol-2-yl)-4-phenol microspheres have shown promise in the adsorptive denitrogenation of fuel, presenting a novel application in the energy sector to improve fuel quality (Abdul-quadir et al., 2018).
Wirkmechanismus
Target of Action
3-(1H-imidazol-2-yl)quinoline is a compound that has shown potential as an antitumor agent . The primary targets of this compound are proteins involved in cell cycle regulation and apoptosis, such as Bax, p21, p27, and p53 . These proteins play crucial roles in controlling cell growth and death, making them key targets for cancer therapy.
Mode of Action
The compound interacts with its targets by up-regulating proteins like Bax, p21, p27, and p53, and down-regulating proteins like Bcl-2 . This leads to the activation of caspase-9 and caspase-3, which are key enzymes in the apoptosis pathway . The activation of these caspases leads to the cleavage of PARP, a protein involved in DNA repair and cell death . Additionally, the compound inhibits CDK activity, which is crucial for cell cycle progression .
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and death. By up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, it promotes apoptosis, a form of programmed cell death . By inhibiting CDK activity, it disrupts the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
Its high solubility in water and other polar solvents suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of tumor growth. In vitro studies have shown that it exhibits moderate to high inhibitory activities against various tumor cell lines . In vivo studies have also shown that it effectively inhibits tumor growth in a HepG2 xenograft mouse model .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1H-imidazol-2-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-9(3-1)7-10(8-15-11)12-13-5-6-14-12/h1-8H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBMNQIWWWIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648290 |
Source


|
| Record name | 3-(1H-Imidazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006589-08-7 |
Source


|
| Record name | 3-(1H-Imidazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)
